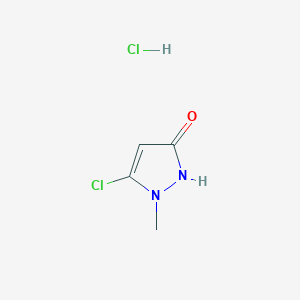
8-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Fluorescence-Based Sensor Arrays
8-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride and its derivatives are explored for their applications in fluorescence-based sensor arrays. For example, hydroxyquinolines with extended fluorophores, including derivatives of 8-hydroxyquinoline, have been designed for turn-on and ratiometric signal outputs. These are optimized for use in sensor arrays to distinguish between cationic analytes by changes in the blue and green channels of the RGB signal. This highlights the compound's utility in developing sensitive and selective sensors for environmental and biological monitoring (Palacios et al., 2007).
Antimicrobial and Pharmacological Properties
Some derivatives of 8-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride have been synthesized and tested for their antibacterial activities and pharmacological properties. For instance, temafloxacin hydrochloride, a potent member of the 4-pyridone-3-carboxylic acid class of antibacterial agents, is currently under development as a broad-spectrum antimicrobial agent. This underscores the potential of 8-fluoro-3-methyl derivatives in contributing to new treatments for bacterial infections (Chu et al., 1991).
In Vitro Cytotoxic Studies
The compound and its derivatives have been evaluated for in vitro cytotoxicity, particularly in cancer research. For example, 8-hydroxyquinoline derived p-halo N4-phenyl substituted thiosemicarbazones and their Co(III), Ni(II), and Cu(II) complexes have shown enhanced antiproliferative activity against breast cancer cell lines, indicating the compound's relevance in developing novel cancer therapies (Kotian et al., 2021).
Photophysical and Photochemical Processes
Research on 8-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride also delves into its photophysical and photochemical behaviors. Studies have revealed insights into the excited-state processes of hydroxyquinolines, such as photoinduced tautomerization and solvation effects, which are crucial for understanding the fluorescence behavior and stability of these compounds under various conditions (Bardez et al., 1997).
Metal Ion Sensing and Chemosensors
The compound's derivatives have found applications in sensing metal ions, demonstrating the versatility of 8-fluoro-3-methyl derivatives in creating sensitive and selective chemosensors. This includes the development of thioamide derivatives of 8-hydroxyquinoline-benzothiazole, showing highly selective fluorescence-enhancing properties for Hg2+ ions in aqueous solutions. This property is significant for environmental monitoring and the detection of hazardous materials (Song et al., 2006).
Eigenschaften
IUPAC Name |
8-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c1-7-5-8-3-2-4-9(11)10(8)12-6-7;/h2-4,7,12H,5-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHSVHQEETUZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=CC=C2)F)NC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

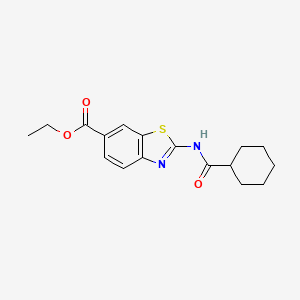
![4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2740253.png)
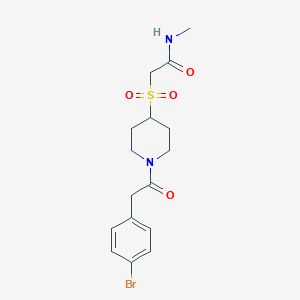
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-phenyloxane-4-carboxamide](/img/structure/B2740259.png)
![3-[[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2740262.png)
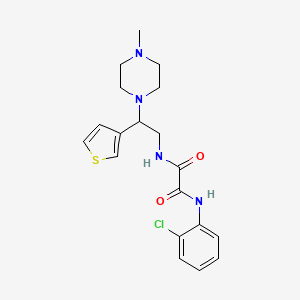

![3-(2-chlorobenzyl)-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2740268.png)
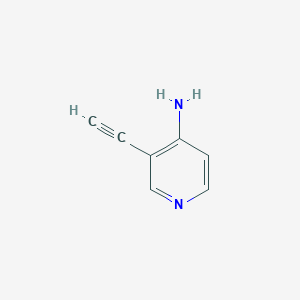
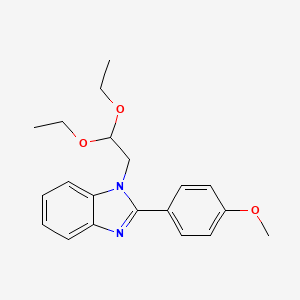
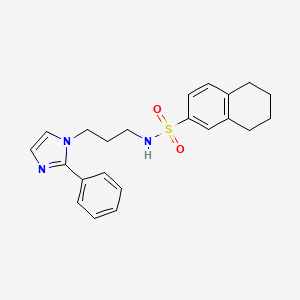
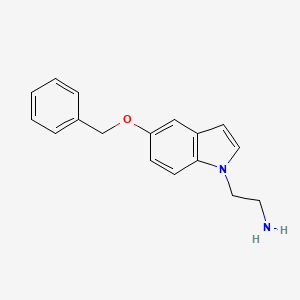
![Methyl 4-[(2-chloropyridin-3-yl)formamido]-4-methylpentanoate](/img/structure/B2740273.png)
